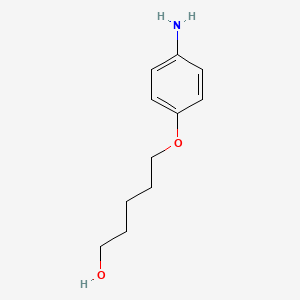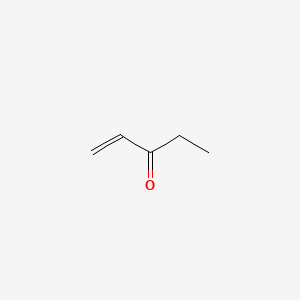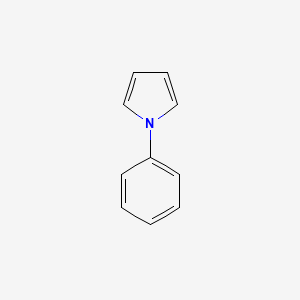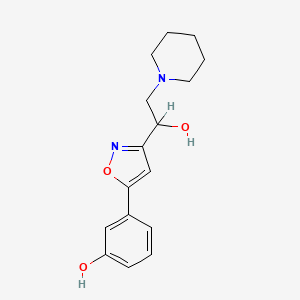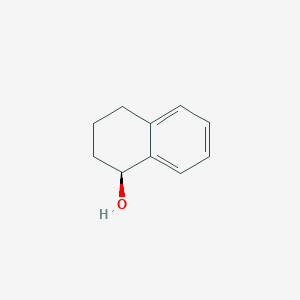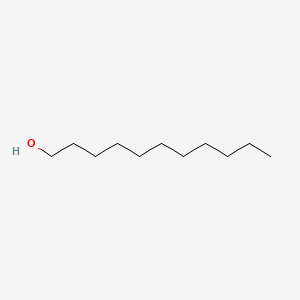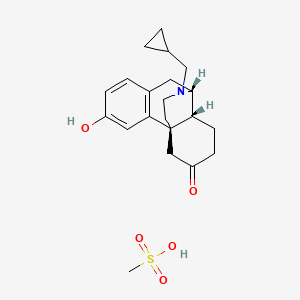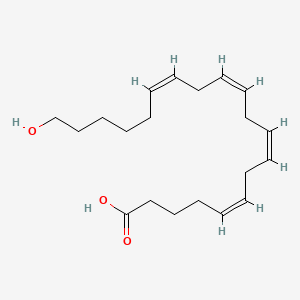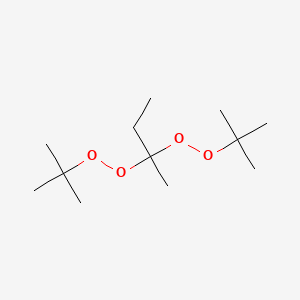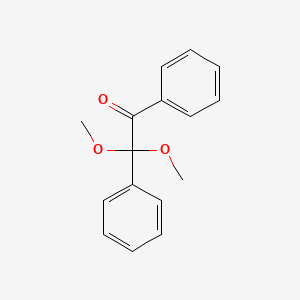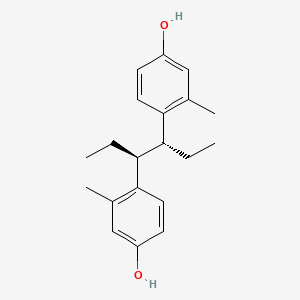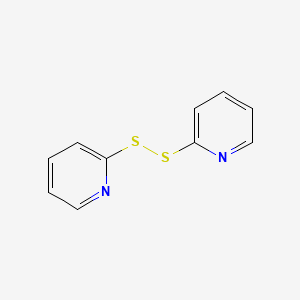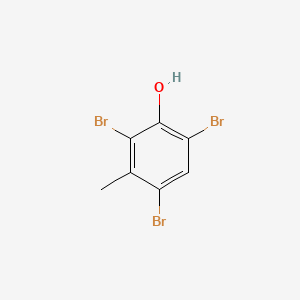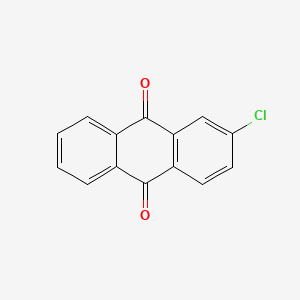
2-氯蒽醌
描述
2-Chloroanthraquinone is an important dye intermediate that can be used to make alizarin and aminoanthraquinone . It has been evaluated as a photo-reagent for the analysis of ginsenosides using photoreduction fluorescence (PRF) detection method .
Synthesis Analysis
2-Chloroanthraquinone is prepared by condensing phthalic anhydride and chlorobenzene into p-chlorobenzoylbenzoic acid, and then cyclizing it with sulfuric acid . It can also be synthesized from methyl aromatics by aerobic photooxidation using VIS irradiation .Molecular Structure Analysis
The molecular formula of 2-Chloroanthraquinone is C14H7ClO2 . The molecular weight is 242.66 .Chemical Reactions Analysis
2-Chloroanthraquinone has been used as a catalyst in the aerobic photooxidation of methyl aromatics . It has also been used in radical-mediated coupling reactions .Physical And Chemical Properties Analysis
2-Chloroanthraquinone is a pale yellow needle crystal . It is insoluble in water, but soluble in hot benzene, nitrobenzene, and concentrated sulfuric acid .科学研究应用
-
Electrochemical Applications
- Field : Physical Chemistry
- Application Summary : 2-Chloroanthraquinone is a derivative of Anthraquinone (AQ), which has been identified as a highly promising lead structure for various applications in organic electronics .
- Methods and Procedures : The electrochemical reduction potentials of pristine AQ and 12 hydroxy- or/and amino-substituted AQ derivatives in N, N -dimethylformamide have been correlated against newly measured experimental data .
- Results : The SCC DFTB/3ob parametrization in conjunction with the COSMO solvation model provides a highly adequate description of the electrochemical potentials also in the case of the two-fold reduced species .
-
Anticancer Applications
- Field : Medicinal Chemistry
- Application Summary : Anthraquinones, including 2-Chloroanthraquinone, are privileged chemical scaffolds that have been used for centuries in various therapeutic applications. The anthraquinone moiety forms the core of various anticancer agents .
- Methods and Procedures : Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .
- Results : The antitumor activities of anthraquinones include inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis and tumor angiogenesis, regulation of the host immune response, antioxidant, anti-inflammatory, reversing tumor cell multidrug resistance, and so on .
-
Photo-reagent for the Analysis of Ginsenosides
- Field : Analytical Chemistry
- Application Summary : 2-Chloroanthraquinone has been evaluated as a photo-reagent for the analysis of ginsenosides using photoreduction fluorescence (PRF) detection method .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results : The specific results or outcomes for this application are not detailed in the source .
-
Digester Additive in Papermaking
- Field : Industrial Chemistry
- Application Summary : Anthraquinone, including 2-Chloroanthraquinone, is used as a digester additive in the papermaking industry .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results : The specific results or outcomes for this application are not detailed in the source .
-
Use in Flow Batteries
- Field : Energy Storage
- Application Summary : Anthraquinone, including 2-Chloroanthraquinone, is used in flow batteries .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results : The specific results or outcomes for this application are not detailed in the source .
-
Non-Linear Optical Applications
- Field : Photonics
- Application Summary : 2-Chloroanthraquinone has been evaluated for its non-linear optical (NLO) properties .
- Methods and Procedures : The NLO activity of the compound was measured via time-dependent density functional theory (TD-DFT) through B3LYP hybrid functional along with 6-311++G (d, p) basis-set in gaseous as well as in liquid phase .
- Results : The findings suggest that 2-Chloroanthraquinone can be an applicable aspirant used for photonic and optoelectronic applications .
-
Dye Intermediate
- Field : Industrial Chemistry
- Application Summary : 2-Chloroanthraquinone is an important dye intermediate that can be used to make alizarin and aminoanthraquinone .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results : The specific results or outcomes for this application are not detailed in the source .
-
Photo-reagent for the Analysis of Ginsenosides
- Field : Analytical Chemistry
- Application Summary : 2-Chloroanthraquinone has been evaluated as a photo-reagent for the analysis of ginsenosides using photoreduction fluorescence (PRF) detection method .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
- Results : The specific results or outcomes for this application are not detailed in the source .
-
Non-Linear Optical Applications
- Field : Photonics
- Application Summary : 2-Chloroanthraquinone has been evaluated for its non-linear optical (NLO) properties .
- Methods and Procedures : The NLO activity of the compound was measured via time-dependent density functional theory (TD-DFT) through B3LYP hybrid functional along with 6-311++G (d, p) basis-set in gaseous as well as in liquid phase .
- Results : The findings suggest that 2-Chloroanthraquinone can be an applicable aspirant used for photonic and optoelectronic applications .
安全和危害
未来方向
属性
IUPAC Name |
2-chloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKCTSIVDAWGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049213 | |
| Record name | 2-Chloroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey or green powder; [Alfa Aesar MSDS] | |
| Record name | 2-Chloroanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10003 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Chloroanthraquinone | |
CAS RN |
131-09-9 | |
| Record name | 2-Chloroanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLOROANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloroanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZD4DU5A9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

